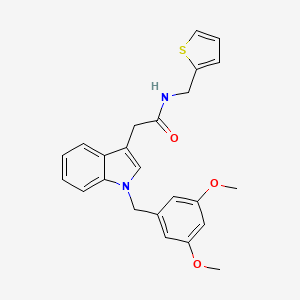

2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)-N-(thiophen-2-ylmethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula. It may also include its role or use in industry or research.

Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis

This involves examining the compound’s molecular structure, including its functional groups, stereochemistry, and any interesting structural features.Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including its typical reactions, reaction mechanisms, and the products it forms.Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, including its melting point, boiling point, solubility, stability, and spectroscopic properties.Scientific Research Applications

Chemical Synthesis and Reactivity

The acetamide moiety is a key functional group in numerous natural and pharmaceutical products. Research involving compounds like 2,4-Dimethoxybenzyl N-Acetylcarbamate Potassium Salts demonstrates the utility of dimethoxybenzyl groups in the synthesis of N-alkylacetamides. These compounds can act as equivalents of N-acetamide nucleophiles, useful in the synthesis of natural and pharmaceutical products due to their stability and reactivity with alkyl halides and sulfonates to afford substituted products. This research highlights the versatility of dimethoxybenzyl and acetamide groups in synthetic organic chemistry (Sakai et al., 2022).

Antitumor Activity

Compounds bearing the acetamide group have been explored for their potential antitumor activity. For instance, N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, synthesized using a structure involving 2-(4-aminophenyl)benzothiazole as a pharmacophoric group, have been evaluated for their antitumor activity against various human tumor cell lines. This demonstrates the role of acetamide derivatives in cancer research, contributing to the development of new therapeutic agents (Yurttaş et al., 2015).

Photoreactivity Studies

The photoreactivity of molecules with substituted nitrobenzyl groups bonded to N-(4-hydroxy-3-methoxybenzyl)acetamide by ether or carbonate linkages has been studied. This research is significant for understanding the electronic characteristics affecting the decomposition rates under irradiation, which is relevant in photochemistry and the design of light-sensitive compounds (Katritzky et al., 2003).

Safety And Hazards

This involves studying the compound’s safety profile, including its toxicity, environmental impact, and any precautions that need to be taken when handling it.

Future Directions

This involves speculating on potential future research directions, including new synthetic methods, new reactions, or new applications for the compound.

properties

IUPAC Name |

2-[1-[(3,5-dimethoxyphenyl)methyl]indol-3-yl]-N-(thiophen-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O3S/c1-28-19-10-17(11-20(13-19)29-2)15-26-16-18(22-7-3-4-8-23(22)26)12-24(27)25-14-21-6-5-9-30-21/h3-11,13,16H,12,14-15H2,1-2H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGYBBPJDEYJWCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CN2C=C(C3=CC=CC=C32)CC(=O)NCC4=CC=CS4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)-N-(thiophen-2-ylmethyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2750939.png)

![methyl 1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B2750940.png)

![2-Benzylsulfanyl-1-[5-(4-bromophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2750941.png)

![N-(2-bromophenyl)-2-[(4-chlorobenzyl)sulfanyl]acetamide](/img/structure/B2750946.png)

![Methyl [(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetate](/img/structure/B2750951.png)

![N'-(2-Methoxyphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2750952.png)

![1-(2-Methoxyethyl)-3-(octahydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2750956.png)

![1-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2750960.png)

![3-fluoro-4-methoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2750962.png)